1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1105222-29-4
VCID: VC11967866
InChI: InChI=1S/C24H26N4O5/c1-5-32-19-11-10-16(12-20(19)31-4)22-25-21(33-26-22)14-27-18-9-7-6-8-17(18)23(29)28(24(27)30)13-15(2)3/h6-12,15H,5,13-14H2,1-4H3
SMILES: CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C)OC
Molecular Formula: C24H26N4O5
Molecular Weight: 450.5 g/mol

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

CAS No.: 1105222-29-4

Cat. No.: VC11967866

Molecular Formula: C24H26N4O5

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione - 1105222-29-4

Specification

CAS No. 1105222-29-4
Molecular Formula C24H26N4O5
Molecular Weight 450.5 g/mol
IUPAC Name 1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione
Standard InChI InChI=1S/C24H26N4O5/c1-5-32-19-11-10-16(12-20(19)31-4)22-25-21(33-26-22)14-27-18-9-7-6-8-17(18)23(29)28(24(27)30)13-15(2)3/h6-12,15H,5,13-14H2,1-4H3
Standard InChI Key RNJDLHVVGGFIPD-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C)OC

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The IUPAC name for this compound is 1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione, reflecting its intricate architecture. The name delineates:

  • A quinazoline-2,4-dione core substituted at the N1 position by a 1,2,4-oxadiazole-containing side chain.

  • A 2-methylpropyl (isobutyl) group at the N3 position of the quinazoline ring.

  • A 4-ethoxy-3-methoxyphenyl substituent on the oxadiazole ring.

Structural Features

The molecule integrates two pharmacologically significant heterocycles:

  • Tetrahydroquinazoline-2,4-dione: A bicyclic system known for its presence in bioactive molecules, including kinase inhibitors and anticonvulsants .

  • 1,2,4-Oxadiazole: A five-membered ring with one oxygen and two nitrogen atoms, valued for metabolic stability and hydrogen-bonding capacity .

The 4-ethoxy-3-methoxyphenyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability, while the isobutyl substituent may modulate steric interactions with biological targets.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves multi-step organic reactions, as outlined in patent literature and chemical databases:

  • Oxadiazole Formation: Cyclization of a nitrile derivative with hydroxylamine under acidic conditions yields the 1,2,4-oxadiazole ring.

  • Quinazoline Core Assembly: Condensation of anthranilic acid derivatives with urea or its analogs forms the tetrahydroquinazoline-dione scaffold.

  • Alkylation: Coupling the oxadiazole intermediate to the quinazoline core via a methylene (–CH2–) linker.

  • Side-Chain Introduction: Introduction of the isobutyl group at N3 through nucleophilic substitution or reductive amination.

Table 1: Key Synthetic Intermediates and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1Oxadiazole cyclizationPOCl3, reflux, 12–16 hrs70–80
2Quinazoline condensationUrea, DMF, 120°C65–75
3Methylene linker attachmentK2CO3, DMF, 80°C60–70
4N3-alkylationIsobutyl bromide, NaH, THF50–60

Spectroscopic Characterization

  • FT-IR: Peaks at 1734 cm⁻¹ (C=O stretching of quinazoline-dione), 1585 cm⁻¹ (C=N of oxadiazole), and 2924 cm⁻¹ (C–H stretching of isobutyl) .

  • NMR: ¹H NMR signals include δ 1.2–1.4 ppm (triplet, –OCH2CH3), δ 3.8 ppm (singlet, –OCH3), and δ 4.3 ppm (quartet, –CH2– linker).

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Molecular FormulaC24H26N4O5
Molecular Weight450.5 g/mol
LogP (Predicted)3.2 ± 0.3
SolubilityPoor aqueous solubility
Melting PointNot reported

The compound’s low aqueous solubility (≤10 µM in PBS) necessitates formulation strategies like nanoemulsions or prodrug derivatization. Its LogP value suggests moderate lipophilicity, aligning with CNS drug-like properties .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundSubstituent at N3Molecular WeightLogPNotable Activity
VC11967866 (This compound)2-Methylpropyl450.53.2
PubChem CID 45500813 Allyl434.42.9
PubChem CID 30849994 3-Methoxypropyl466.53.5

The isobutyl group in VC11967866 may confer superior metabolic stability compared to allyl or methoxypropyl analogs, as branched alkyl chains resist oxidative degradation.

Future Research Directions

  • In Vitro Screening: Prioritize assays for kinase inhibition, antimicrobial activity, and metabolic stability.

  • Prodrug Development: Address solubility limitations via phosphate or ester prodrugs.

  • Structural Optimization: Explore substituent effects on the phenyl ring (e.g., halogens, nitro groups) to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator